Palonidipine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Palonidipina clorhidrato: es un antagonista del canal de calcio desarrollado por Teijin Pharma Ltd. Se utiliza principalmente para el tratamiento de la hipertensión y la angina de pecho. El compuesto es un derivado de la 1,4-dihidropiridina, conocido por sus potentes y duraderos efectos en el sistema cardiovascular .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción:

Reacción Inicial: La síntesis comienza con la reacción de N-metil-N-bencilamina con isobutiraldehído y formaldehído en isopropanol en reflujo.

Métodos de Producción Industrial:

La producción industrial de palonidipina clorhidrato sigue rutas sintéticas similares pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones:

Reducción: El compuesto se puede reducir a su forma de dihidropiridina correspondiente en condiciones específicas.

Sustitución: Las reacciones de sustitución pueden ocurrir en el anillo aromático, particularmente involucrando los grupos nitro y fluoro.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen trióxido de cromo y anhídrido acético.

Reducción: El borohidruro de sodio se usa comúnmente para reacciones de reducción.

Sustitución: Se pueden usar varios nucleófilos para reacciones de sustitución, dependiendo del producto deseado.

Productos Principales:

Oxidación: Derivados de piridina.

Reducción: Forma de dihidropiridina.

Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Therapeutic Applications

- Hypertension Management :

- Angina Pectoris :

- Myocardial Ischemia :

- Vasodilatory Effects :

Comparative Analysis with Other Calcium Channel Blockers

The following table compares palonidipine with other common calcium channel blockers:

| Compound | Primary Use | Selectivity | Unique Features |

|---|---|---|---|

| Nifedipine | Hypertension | Moderate | Rapid onset; significant first-pass metabolism |

| Amlodipine | Hypertension | High | Long half-life; once-daily dosing |

| Felodipine | Hypertension | Moderate | Good tolerability; less potent than others |

| Isradipine | Hypertension | Moderate | Unique dual action on arterial and venous systems |

| Palonidipine | Hypertension | High | Enhanced selectivity for vascular smooth muscle; longer duration of action |

Case Studies and Clinical Evidence

- Study on Myocardial Ischemia :

- Coronary Blood Flow Improvement :

- Inhibition of Vasoconstrictor Responses :

Mecanismo De Acción

La palonidipina clorhidrato ejerce sus efectos bloqueando los canales de calcio activados por voltaje. Esto evita la entrada de iones calcio a las células, lo que lleva a la relajación del músculo liso vascular y una posterior disminución de la presión arterial . El compuesto se dirige específicamente a los canales de calcio tipo L, que se encuentran principalmente en el sistema cardiovascular .

Comparación Con Compuestos Similares

Compuestos Similares:

Nifedipina: Otro derivado de la 1,4-dihidropiridina utilizado para el tratamiento de la hipertensión y la angina.

Nicardipina: Similar a la nifedipina, pero con una duración de acción más larga.

Amlodipina: Conocido por su larga vida media y dosis única diaria.

Singularidad:

La palonidipina clorhidrato es única en sus potentes y duraderos efectos en comparación con otros bloqueadores del canal de calcio. Su capacidad para aumentar el flujo sanguíneo coronario y mejorar la relación oferta-demanda de oxígeno durante la angina de pecho lo diferencia de otros compuestos similares .

Actividad Biológica

Palonidipine hydrochloride, also known as TC-81, is a novel calcium channel antagonist that has garnered attention for its potential therapeutic applications in treating conditions such as hypertension and angina pectoris. This article delves into the biological activity of palonidipine, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.

Overview of this compound

Palonidipine is classified as a dihydropyridine derivative and functions primarily by inhibiting calcium influx through L-type calcium channels. Its chemical structure allows it to exhibit potent vasodilatory effects, which are crucial in managing cardiovascular conditions.

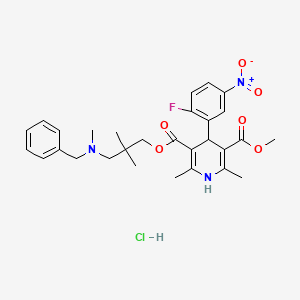

- Molecular Formula : C₃₃H₃₄ClF₂N₃O₄

- Molecular Weight : 539.60 g/mol

- IC50 : Effective concentration for inhibiting calcium entry .

Palonidipine acts by blocking voltage-gated L-type calcium channels in vascular smooth muscle and cardiac tissues. This inhibition leads to the relaxation of vascular smooth muscle, resulting in decreased vascular resistance and improved blood flow. The compound has demonstrated the following specific activities:

- Vasodilation : Induces relaxation in isolated coronary arteries, significantly increasing coronary blood flow.

- Inhibition of Contractile Responses : Reduces contractile responses to various vasoconstrictors such as norepinephrine (NE) and serotonin (5-HT) in isolated rat aorta strips .

Case Studies and Experimental Findings

- Coronary Blood Flow Studies :

-

Ischemic Models :

- In myocardial ischemia models using Donryu rats, palonidipine at 0.5 mg/kg orally significantly inhibited vasopressin-induced ST depression on ECG, demonstrating about five times the potency of nifedipine .

- An intracoronary injection of endothelin reduced coronary blood flow; however, pretreatment with palonidipine effectively inhibited these ischemic changes with greater potency than nifedipine .

- Comparative Efficacy :

Summary of Research Findings

| Study Type | Animal Model | Dose (mg/kg) | Key Findings |

|---|---|---|---|

| Coronary Blood Flow | Anesthetized Dogs | 0.1 | Increased coronary blood flow; 10x more potent than nifedipine |

| Myocardial Ischemia | Donryu Rats | 0.5 (oral) | Significant inhibition of ST depression; 5x more potent than nifedipine |

| Isolated Arteries | Canine | Variable | Concentration-dependent inhibition of contraction; superior to other blockers |

Propiedades

Número CAS |

96515-74-1 |

|---|---|

Fórmula molecular |

C29H35ClFN3O6 |

Peso molecular |

576.1 g/mol |

Nombre IUPAC |

5-O-[3-[benzyl(methyl)amino]-2,2-dimethylpropyl] 3-O-methyl 4-(2-fluoro-5-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |

InChI |

InChI=1S/C29H34FN3O6.ClH/c1-18-24(27(34)38-6)26(22-14-21(33(36)37)12-13-23(22)30)25(19(2)31-18)28(35)39-17-29(3,4)16-32(5)15-20-10-8-7-9-11-20;/h7-14,26,31H,15-17H2,1-6H3;1H |

Clave InChI |

OQHXRVQARZHYGQ-UHFFFAOYSA-N |

SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)CN(C)CC2=CC=CC=C2)C3=C(C=CC(=C3)[N+](=O)[O-])F)C(=O)OC.Cl |

SMILES canónico |

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)CN(C)CC2=CC=CC=C2)C3=C(C=CC(=C3)[N+](=O)[O-])F)C(=O)OC.Cl |

Key on ui other cas no. |

96515-74-1 |

Sinónimos |

3-(N-benzyl-N-methylamino)-2,2-dimethylpropyl methyl-2,6-dimethyl-4-(2-fluoro-5-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride TC 81 TC-81 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.